3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a propanoic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-(trifluoromethyl)benzene and propanoic acid derivatives.
Reaction Conditions: The key step involves the formation of the propanoic acid moiety through a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(2-Hydroxy-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-(2-Hydroxy-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group may participate in hydrogen bonding interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
3-(2-Hydroxy-4-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propylamine: Similar structure but with an amine group instead of a carboxylic acid group.
Uniqueness: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[2-methoxy-4-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-17-9-6-8(11(12,13)14)4-2-7(9)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBMGSREQATPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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